4-(Difluoromethyl)-6-methoxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-6-methoxypyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a difluoromethyl group at the 4-position and a methoxy group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic difluoromethylation of pyrimidine derivatives using difluoromethylating agents such as TMSCF₂H (trimethylsilyldifluoromethyl) under metal-free conditions . Another approach involves the use of difluorocarbene precursors in the presence of suitable catalysts to achieve the desired substitution .
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-6-methoxypyrimidine may involve large-scale difluoromethylation processes using commercially available reagents like chlorodifluoromethane (Freon 22) or fluoroform. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethyl)-6-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyrimidine oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)-6-methoxypyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique properties make it suitable for the development of advanced materials with specific functionalities.
Agrochemicals: It is investigated for its potential use in the development of new pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 4-(Difluoromethyl)-6-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)-6-methoxypyrimidine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Difluoromethyl)-6-methoxypyrazole: A related compound with a pyrazole ring instead of a pyrimidine ring.
4-(Difluoromethyl)-6-methoxyquinazoline: Another similar compound with a quinazoline ring.
Uniqueness
4-(Difluoromethyl)-6-methoxypyrimidine is unique due to the presence of both difluoromethyl and methoxy groups on the pyrimidine ring. This combination imparts distinct chemical properties, such as enhanced lipophilicity and metabolic stability, making it valuable for various applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C6H6F2N2O |
---|---|
Molekulargewicht |
160.12 g/mol |
IUPAC-Name |
4-(difluoromethyl)-6-methoxypyrimidine |
InChI |
InChI=1S/C6H6F2N2O/c1-11-5-2-4(6(7)8)9-3-10-5/h2-3,6H,1H3 |
InChI-Schlüssel |
NSQGYHDRQFMUKX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=NC(=C1)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.